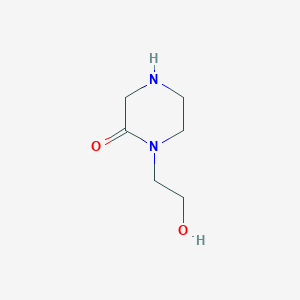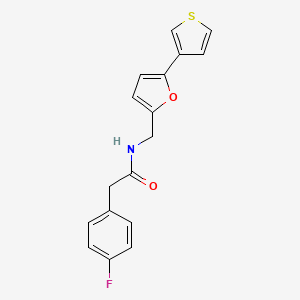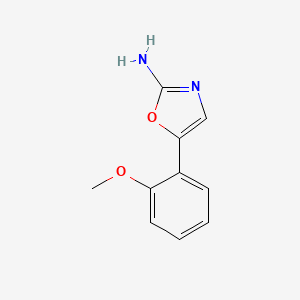![molecular formula C20H26N4OS B2916877 2-Ethyl-5-((4-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-89-2](/img/structure/B2916877.png)
2-Ethyl-5-((4-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2-Ethyl-5-((4-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol consists of a thiazolo-triazole ring system with appended functional groups. The presence of the piperidine and tolyl moieties contributes to its overall structure and properties .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
2-Ethyl-5-((4-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol, a compound with a complex molecular structure, is part of a broader category of thiazolo[3,2-b][1,2,4]triazole derivatives. These compounds have been synthesized and evaluated for their biological activities across various studies. For instance, microwave-assisted synthesis techniques have been employed to create hybrid molecules containing thiazolo[3,2-b][1,2,4]triazol moieties, which were investigated for their antimicrobial, anti-lipase, and anti-urease activities. Some of these compounds exhibited moderate to good antimicrobial activity against test microorganisms, and a few showed notable anti-urease and anti-lipase activities (Başoğlu et al., 2013).
Antioxidant Properties
Thiazolo[3,2-b][1,2,4]triazoles have also been investigated for their potential in ameliorating oxidative stress. Research on thiazolo-triazole condensed derivatives demonstrated their efficacy in preventing ethanol-induced oxidative stress in mouse liver and brain tissues, suggesting that these compounds could be useful in managing conditions associated with oxidative stress (Aktay et al., 2005).
Antiviral Activity Against COVID-19
In the context of the COVID-19 pandemic, novel thiadiazole-based molecules containing 1,2,3-triazole moieties synthesized from predecessors like this compound have been explored for their antiviral activities. These compounds have shown promising docking scores against the COVID-19 main protease, highlighting their potential role in developing treatments against the disease (Rashdan et al., 2021).
Antimicrobial Agents
Another significant application of thiazolo[3,2-b][1,2,4]triazole derivatives is their use as antimicrobial agents. Various studies have synthesized and evaluated the antimicrobial efficacy of such compounds, finding that some derivatives exhibit potent activity against bacterial and fungal strains, which could be beneficial in the development of new antimicrobial drugs (Patel et al., 2012).
Anti-Inflammatory Properties
Research has also been conducted on the anti-inflammatory properties of thiazolo[3,2-b]-1,2,4-triazole derivatives. These compounds have been synthesized and tested for their anti-inflammatory activities, with some showing efficacy comparable to or better than standard drugs, suggesting their potential in treating inflammatory conditions (Tozkoparan et al., 1999).
Safety and Hazards
Propiedades
IUPAC Name |
2-ethyl-5-[(3-methylphenyl)-(4-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4OS/c1-4-16-21-20-24(22-16)19(25)18(26-20)17(15-7-5-6-14(3)12-15)23-10-8-13(2)9-11-23/h5-7,12-13,17,25H,4,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDFIRCILOQKDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC(=C3)C)N4CCC(CC4)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone](/img/structure/B2916801.png)
![N-(4-butylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2916804.png)

![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2916807.png)
![2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetyl)-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2916808.png)
![2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(2-methyl propyl)acetamide](/img/structure/B2916809.png)




